molecular formula C23H20N2O5S B11415396 methyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

methyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

Cat. No.: B11415396
M. Wt: 436.5 g/mol
InChI Key: KMCPWNNSWNSJGJ-UHFFFAOYSA-N
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Description

METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzothiazepine ring, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities .

Preparation Methods

The synthesis of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The furan ring and benzothiazepine ring are believed to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The acetamido group may also play a role in modulating the compound’s binding affinity to its targets .

Comparison with Similar Compounds

METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:

The uniqueness of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE lies in its combination of the furan, benzothiazepine, and benzoate ester groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H20N2O5S/c1-29-23(28)15-8-10-16(11-9-15)24-21(26)14-25-17-5-2-3-7-19(17)31-20(13-22(25)27)18-6-4-12-30-18/h2-12,20H,13-14H2,1H3,(H,24,26)

InChI Key

KMCPWNNSWNSJGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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